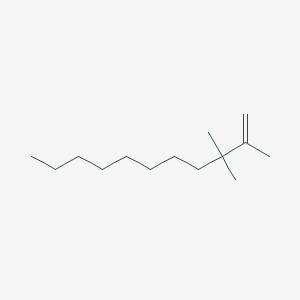
2,3,3-Trimethylundec-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethylundec-1-ene is an organic compound with the molecular formula C14H28. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes three methyl groups attached to the second and third carbon atoms of the undecene chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylundec-1-ene can be achieved through various methods. One common approach involves the alkylation of 2,3,3-trimethylbutene with a suitable alkyl halide under the presence of a strong base. The reaction typically requires an inert atmosphere and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes. Catalysts such as palladium or nickel can be employed to facilitate the alkylation reaction, improving yield and efficiency. The process is optimized to minimize by-products and maximize the purity of the final compound.
化学反応の分析
Types of Reactions
2,3,3-Trimethylundec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond results in the formation of 2,3,3-trimethylundecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using reagents such as chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,3,3-trimethylundecanol or 2,3,3-trimethylundecanone.
Reduction: Formation of 2,3,3-trimethylundecane.
Substitution: Formation of halogenated derivatives such as 2,3,3-trimethylundecyl chloride or bromide.
科学的研究の応用
2,3,3-Trimethylundec-1-ene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 2,3,3-Trimethylundec-1-ene depends on the specific reactions it undergoes. In oxidation reactions, the compound interacts with oxidizing agents to form alcohols or ketones. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
2,3,3-Trimethylundec-1-ene can be compared with other similar alkenes, such as:
2,3,3-Trimethylbut-1-ene: A shorter chain alkene with similar structural features.
2,3,3-Trimethylpent-1-ene: Another alkene with a slightly longer chain.
2,3,3-Trimethylhex-1-ene: An alkene with an even longer chain.
The uniqueness of this compound lies in its specific chain length and the presence of three methyl groups, which influence its chemical reactivity and physical properties.
特性
CAS番号 |
502760-19-2 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC名 |
2,3,3-trimethylundec-1-ene |
InChI |
InChI=1S/C14H28/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h2,6-12H2,1,3-5H3 |
InChIキー |
HIEWSKDVHOBWFH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)(C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


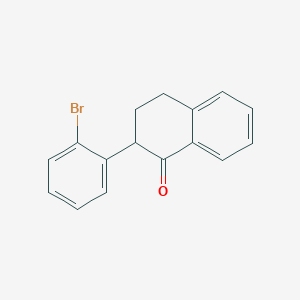
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
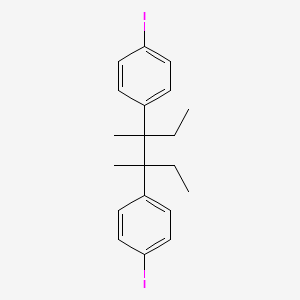
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
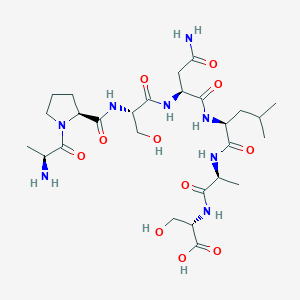
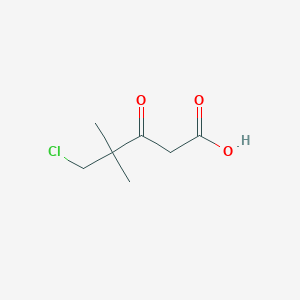
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
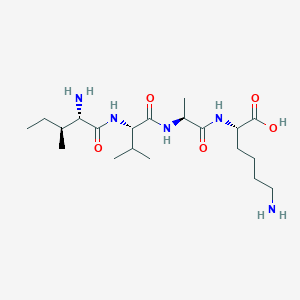
![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
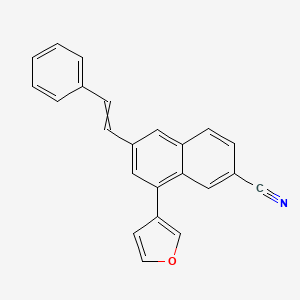
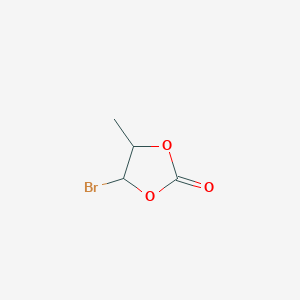
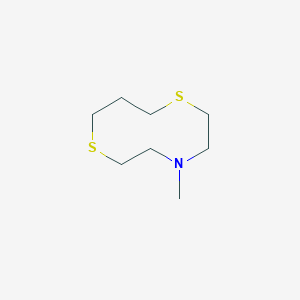
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
